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Introduction
Ibrexafungerp is a first-in-class oral triterpenoid antifungal agent that inhibits the β-(1,3)-D-

glucan synthase, a critical enzyme for maintaining the integrity of the fungal cell wall.[1][2] This

mechanism is similar to that of echinocandins; however, ibrexafungerp binds to a different site

on the glucan synthase enzyme complex.[3][4][5][6] This distinct binding profile results in

limited cross-resistance with echinocandins, making ibrexafungerp a promising therapeutic

option for infections caused by echinocandin-resistant fungal pathogens.[2][4] The emergence

of antifungal resistance is a significant global health threat, necessitating a deeper

understanding of the molecular mechanisms that may lead to reduced susceptibility to new

agents like ibrexafungerp.

The CRISPR-Cas9 system has emerged as a powerful and versatile genome editing tool,

enabling precise gene knockouts, insertions, and single-nucleotide edits.[7][8] This technology

can be harnessed to systematically investigate the genetic determinants of drug resistance in

fungal pathogens such as Candida albicans. These application notes provide a framework and

detailed protocols for leveraging CRISPR-Cas9 to identify and characterize the mechanisms of

ibrexafungerp resistance.
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Identifying Novel Resistance Genes via Genome-Wide
CRISPR-Cas9 Knockout Screens
A genome-wide CRISPR-Cas9 knockout library can be employed to identify genes whose

inactivation confers resistance to ibrexafungerp. By subjecting a pooled population of mutants

to sublethal concentrations of the drug, researchers can enrich for and subsequently identify

resistant strains. The genes targeted in these resistant isolates are strong candidates for being

involved in ibrexafungerp's mechanism of action or in pathways that modulate its efficacy.
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Caption: Ibrexafungerp action and potential resistance pathways.
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Validating Candidate Resistance Genes
Individual gene knockout and complementation studies are crucial for validating the role of

candidate genes identified from the genome-wide screen. By creating isogenic strains (wild-

type, knockout, and complemented), a direct causal link between the gene of interest and

ibrexafungerp resistance can be established through susceptibility testing.

Investigating the Role of Specific Mutations using
CRISPR-Cas9 Base and Prime Editing
Given that echinocandin resistance is primarily mediated by point mutations in the FKS genes,

it is plausible that specific mutations could also confer resistance to ibrexafungerp.[9][10]

CRISPR-Cas9-based base and prime editing technologies can be utilized to introduce specific

point mutations into the FKS1 and FKS2 genes of a susceptible fungal strain. This allows for

the direct assessment of the impact of these mutations on ibrexafungerp susceptibility.
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Caption: Workflow for identifying and validating ibrexafungerp resistance genes.
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The following tables summarize the in vitro activity of ibrexafungerp against Candida species,

including isolates with known FKS mutations that confer echinocandin resistance.

Table 1: Ibrexafungerp MICs against Wild-Type and FKS Mutant Candida glabrata

Candida
glabrata
Isolate Type

Ibrexafungerp
MIC Range
(μg/mL)

Ibrexafungerp
MIC₅₀ (μg/mL)

Ibrexafungerp
MIC₉₀ (μg/mL)

Reference

Wild-Type

(n=142)
Not Reported 0.25 0.5 [11]

fks1 or fks2

mutants (n=89)
<0.03 - 4 0.25 1.0 [12]

fks1 mutants

(n=30)
Not Reported 0.25 1.0 [11]

fks2 mutants

(n=49)
Not Reported 0.25 1.0 [11]

Table 2: Ibrexafungerp MICs against Echinocandin-Resistant Candida Species with

Characterized FKS Mutations
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Candida
Species

FKS
Mutation

Ibrexafun
gerp
MIC₅₀
(mg/L)

Ibrexafun
gerp
MIC₉₀
(mg/L)

Anidulafu
ngin
MIC₅₀
(mg/L)

Anidulafu
ngin
MIC₉₀
(mg/L)

Referenc
e

C. albicans

(n=63)

F641S,

S645P/Y
0.25 1 0.5 1 [13]

C. glabrata

(n=112)

F659del/V/

Y, S663P
>4 >4 2 4 [13]

C.

tropicalis

(n=10)

F641S,

S645P
>4 >4 1 2 [13]

C. krusei

(n=5)

F635S,

S645P
1 2 0.5 1 [13]

Experimental Protocols
Protocol for Generation of a Genome-Wide CRISPR-
Cas9 Knockout Library in Candida albicans**
This protocol is adapted from established methods for transient CRISPR-Cas9 expression in C.

albicans.

Materials:

C. albicans recipient strain (e.g., SN152)

Cas9 expression vector (e.g., pV1093)

sgRNA expression vector

A genome-wide library of pre-cloned sgRNAs

Repair template oligonucleotides with homology arms flanking the target region

Transformation reagents (e.g., lithium acetate, PEG)
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Selective media (e.g., YPD + nourseothricin)

Method:

sgRNA Library Amplification: Amplify the pooled sgRNA library from the plasmid backbone.

Cas9 and sgRNA Cassette Preparation: Linearize the Cas9 expression vector. Co-transform

the linearized Cas9 vector, the amplified sgRNA library, and a universal repair template into

competent C. albicans cells.

Transformation: Use the lithium acetate/PEG method for high-efficiency transformation.

Selection: Plate the transformed cells on selective media to isolate successful transformants.

Library Pooling and Validation: Pool all colonies to create the knockout library. Validate the

library diversity by sequencing a subset of the sgRNA cassettes.

Protocol for High-Throughput Screening for
Ibrexafungerp Resistance
Materials:

Pooled C. albicans CRISPR-Cas9 knockout library

YPD liquid media

Ibrexafungerp

96-well plates

Plate reader

Method:

Inoculation: Inoculate the pooled knockout library into YPD liquid media in 96-well plates.

Drug Exposure: Add ibrexafungerp to the wells at a concentration that inhibits the growth of

the wild-type strain (e.g., 2x MIC).
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Incubation: Incubate the plates at 30°C with shaking.

Growth Monitoring: Monitor fungal growth over time using a plate reader (OD600).

Enrichment of Resistant Mutants: Identify wells with significant growth. Culture the

populations from these wells and re-expose them to a higher concentration of ibrexafungerp

to further enrich for resistant mutants.

Isolation and Sequencing: Isolate single colonies from the enriched populations. Identify the

disrupted gene in each resistant isolate by sequencing the sgRNA cassette.

Protocol for Site-Directed Mutagenesis of FKS1 using
CRISPR-Cas9
This protocol describes the introduction of a specific point mutation into the FKS1 gene.

Materials:

C. albicans wild-type strain

Cas9 expression vector

sgRNA expression vector designed to target the desired region of FKS1

A single-stranded DNA repair template containing the desired point mutation and silent

mutations to prevent re-cleavage by Cas9.

Transformation reagents

Selective media

Method:

sgRNA Design and Cloning: Design and clone an sgRNA specific to the target site in FKS1

into the sgRNA expression vector.

Co-transformation: Co-transform the Cas9 expression vector, the specific FKS1-targeting

sgRNA vector, and the repair template into competent C. albicans cells.
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Selection and Screening: Select for transformants on appropriate media. Screen individual

colonies for the desired mutation by PCR and Sanger sequencing.

Phenotypic Analysis: Perform antifungal susceptibility testing (e.g., broth microdilution) to

determine the MIC of ibrexafungerp for the engineered mutant strain compared to the wild-

type.

Conclusion
The application of CRISPR-Cas9 technology provides a powerful and systematic approach to

unraveling the molecular mechanisms of ibrexafungerp resistance. By identifying and validating

resistance genes and characterizing the impact of specific mutations, researchers can gain

valuable insights into the drug's mode of action and anticipate potential clinical resistance. This

knowledge is critical for the development of strategies to prolong the clinical utility of this

important new antifungal agent and for the design of next-generation antifungals.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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